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Compound of Interest

6-(Methylamino)pyrazine-2-
Compound Name:
carboxylic acid

Cat. No.: B181394

CAS Number: 54409-13-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylamino)pyrazine-2-carboxylic acid is a pivotal heterocyclic building block in
medicinal chemistry. Its structure is integral to the synthesis of various pharmaceutical agents,
most notably as a key intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4)
inhibitors used in the management of type 2 diabetes. This technical guide provides a
comprehensive overview of its physicochemical properties, a detailed plausible synthesis
protocol, expected analytical characterization, and its role in the context of drug development.
The guide is intended to serve as a core resource for scientific professionals engaged in
research and development involving this compound.

Physicochemical Properties

6-(Methylamino)pyrazine-2-carboxylic acid is typically a light yellow to brown solid.[1] Its
core structure consists of a pyrazine ring substituted with a carboxylic acid group and a
methylamino group. A summary of its key physicochemical data is presented in Table 1.
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Property Value Source
CAS Number 54409-13-1 [1]
Molecular Formula CeH7N30:2 [1]
Molecular Weight 153.14 g/mol [1]
Appearance Light yellow to brown solid [1]
Melting Point 242-245 °C [1]
Boiling Point (Predicted) 382.4+42.0°C [1]
Density (Predicted) 1.419 + 0.06 g/cm3 [1]
pKa (Predicted) 4.01+0.10 [1]
Storage Temperature 2-8 °C, under inert gas [1]

Synthesis and Purification

While 6-(methylamino)pyrazine-2-carboxylic acid is commercially available, a specific,
detailed experimental protocol for its synthesis is not readily available in peer-reviewed
literature. However, a plausible and chemically sound synthetic route can be devised based on
established reactions of similar pyrazine derivatives. The most common approach involves a
two-step process: (1) Nucleophilic aromatic substitution of a halo-pyrazine ester with
methylamine, followed by (2) saponification (hydrolysis) of the resulting ester to yield the final
carboxylic acid.

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is based on analogous reactions reported for the synthesis of substituted
pyrazine-2-carboxylic acids.

Step 1: Synthesis of Methyl 6-(methylamino)pyrazine-2-carboxylate
e Materials:

o Methyl 6-chloropyrazine-2-carboxylate
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o Methylamine (40% solution in water or 2M solution in THF)

o Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran
(THF))

o Inert gas (Nitrogen or Argon)

e Procedure:

o To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,
add methyl 6-chloropyrazine-2-carboxylate (1 equivalent).

o Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

o Cool the solution to 0 °C using an ice bath.

o Slowly add methylamine solution (2-3 equivalents) dropwise to the stirred solution.

o Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding water.

o Extract the product into an organic solvent such as ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure to yield the crude ester.

o Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 6-(Methylamino)pyrazine-2-carboxylic acid
e Materials:

o Methyl 6-(methylamino)pyrazine-2-carboxylate (from Step 1)

o Aqueous base solution (e.g., 1M Sodium Hydroxide or Lithium Hydroxide)
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o Methanol or Tetrahydrofuran (as a co-solvent)

o Aqueous acid solution (e.g., 1M Hydrochloric Acid)

e Procedure:

o Dissolve the purified ester from Step 1 in a mixture of methanol (or THF) and the aqueous
base solution.

o Stir the mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC until
the starting material is consumed.

o Once the reaction is complete, remove the organic co-solvent under reduced pressure.

o Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of
approximately 3-4 using the aqueous acid solution. This will cause the carboxylic acid
product to precipitate.

o Collect the precipitated solid by vacuum filtration.
o Wash the solid with cold water to remove any inorganic salts.

o Dry the product under vacuum to yield 6-(methylamino)pyrazine-2-carboxylic acid.

Synthesis Workflow Diagram
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Plausible Synthesis Workflow
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Caption: Plausible two-step synthesis of the target compound.
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Analytical Characterization

Experimental spectral data for 6-(methylamino)pyrazine-2-carboxylic acid is not widely
published. The following characterization is based on predictive models and the analysis of
structurally similar compounds.

e 1H NMR Spectroscopy:

o Aromatic Protons: Two singlets or doublets are expected for the two protons on the
pyrazine ring, likely in the range of 7.5-8.5 ppm.

o Methyl Protons: A singlet or a doublet (if coupled to the N-H proton) for the methyl group (-
NHCHs) is expected around 2.8-3.2 ppm.

o Amine Proton: A broad singlet for the amine proton (-NHCHs) is expected, with a chemical
shift that can vary depending on solvent and concentration.

o Carboxylic Acid Proton: A very broad singlet, characteristic of a carboxylic acid proton (-
COOH), is expected far downfield, typically between 10-13 ppm.

e 13C NMR Spectroscopy:

o Carbonyl Carbon: The carboxylic acid carbonyl carbon (-COOH) is expected to appear in
the range of 165-175 ppm.

o Aromatic Carbons: Four distinct signals for the pyrazine ring carbons are expected in the
aromatic region, approximately 125-160 ppm.

o Methyl Carbon: The methyl carbon (-NHCHs3) signal is expected in the aliphatic region,
around 25-35 ppm.

« Infrared (IR) Spectroscopy:

o O-H Stretch: A very broad absorption band characteristic of a carboxylic acid O-H bond,
from approximately 2500 to 3300 cm~1.

o N-H Stretch: A moderate absorption band around 3300-3500 cm~1 corresponding to the N-
H stretch of the secondary amine.
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o C=0 Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic
acid, expected around 1700-1730 cm™1,

o C=N and C=C Stretches: Aromatic ring stretching vibrations are expected in the 1400-
1600 cm~1 region.

e Mass Spectrometry (MS):
o The predicted monoisotopic mass is 153.0538 Da.

o In positive ion mode (ESI+), the protonated molecule [M+H]* would be observed at m/z
154.0611.

o Common fragmentation patterns would likely involve the loss of H20 (water, M-18) and
COOH (carboxyl group, M-45).

Applications in Drug Development

The primary application of 6-(methylamino)pyrazine-2-carboxylic acid is as a crucial building
block in the synthesis of pharmaceuticals. It is a well-established intermediate in the production
of DPP-4 inhibitors, a class of oral hypoglycemic agents used for treating type 2 diabetes
mellitus. Its structure forms a core component of the final active pharmaceutical ingredient
(API), providing the necessary scaffold for further chemical modifications that confer target
specificity and desired pharmacological properties.

Biological Context: The DPP-4 Signaling Pathway

While 6-(methylamino)pyrazine-2-carboxylic acid is not biologically active itself, the drugs
synthesized from it, such as Sitagliptin, are potent inhibitors of the enzyme Dipeptidyl
Peptidase-4 (DPP-4).

DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily Glucagon-Like
Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones
are released by the gut in response to food intake and play a crucial role in glucose
homeostasis. By inhibiting DPP-4, drugs derived from this intermediate increase the circulating
levels of active GLP-1 and GIP.
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The enhanced incretin effect leads to:

e Increased Insulin Secretion: Active GLP-1 and GIP stimulate the pancreatic (3-cells to release
insulin in a glucose-dependent manner.

e Suppressed Glucagon Release: Elevated GLP-1 levels suppress the release of glucagon
from pancreatic a-cells, which in turn reduces hepatic glucose production.

The net result is improved glycemic control, particularly a reduction in postprandial
hyperglycemia, without a high risk of hypoglycemia, as the mechanism is dependent on
glucose levels.
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DPP-4 Inhibitor Mechanism of Action
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Caption: Role of DPP-4 inhibitors in glucose homeostasis.
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Safety and Handling

e Hazard Statements: May cause an allergic skin reaction.

e Precautionary Statements:

o

Avoid breathing dust/fume/gas/mist/vapors/spray.

o

Wear protective gloves, protective clothing, eye protection, and face protection.

o

IF ON SKIN: Wash with plenty of soap and water.

If skin irritation or rash occurs: Get medical advice/attention.

[¢]

o Storage: Store in a tightly-closed container in a dry and well-ventilated place. Recommended
storage is under an inert atmosphere at 2—8 °C.[1]

Conclusion

6-(Methylamino)pyrazine-2-carboxylic acid (CAS 54409-13-1) is a compound of significant
interest to the pharmaceutical industry. While detailed, publicly available experimental data on
its synthesis and characterization is sparse, its established role as a key intermediate for DPP-
4 inhibitors underscores its importance. This guide provides a robust, technically-grounded
overview of its properties, a plausible synthetic route, and its biological relevance, serving as a
foundational resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b181394#6-methylamino-pyrazine-2-carboxylic-acid-
cas-number-54409-13-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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